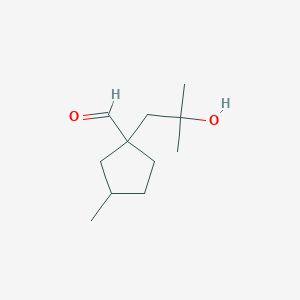

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde

Description

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde is a bicyclic aldehyde characterized by a cyclopentane backbone substituted with a 3-methyl group and a 2-hydroxy-2-methylpropyl side chain. The aldehyde functional group at position 1 confers reactivity typical of aldehydes, such as participation in condensation and oxidation reactions. Its synthesis likely involves cyclopentane ring formation followed by functionalization via Grignard or nucleophilic addition to introduce the hydroxypropyl moiety .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |

InChI Key |

NCXGWYNFYIYRMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(CC(C)(C)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde typically involves the reaction of 3-methylcyclopentanone with 2-hydroxy-2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Hydrochloric acid or other halides in the presence of a base.

Major Products Formed

Oxidation: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carboxylic acid.

Reduction: 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs:

3-Methylcyclopentane-1-carbaldehyde

- Structure : Lacks the 2-hydroxy-2-methylpropyl substituent.

- Key Differences :

- Reduced molecular weight (C₈H₁₂O vs. C₁₁H₂₀O₂) decreases boiling point (~180°C vs. ~250°C) and solubility in polar solvents.

- Absence of a hydroxyl group eliminates hydrogen-bonding capability, reducing water solubility.

- Lower steric hindrance may enhance reactivity in aldehyde-specific reactions (e.g., nucleophilic additions) .

1-(2-Methylpropyl)-3-methylcyclopentane-1-carbaldehyde

- Structure : Replaces the hydroxyl group with a methyl group.

- Key Differences: Increased hydrophobicity due to the nonpolar isobutyl chain, leading to higher solubility in organic solvents (e.g., hexane). Thermal stability may improve due to reduced susceptibility to oxidation compared to the hydroxy-containing analog .

1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde

- Structure : Substitutes the 2-methylpropyl chain with a shorter hydroxyethyl group.

- Higher water solubility due to the smaller, more polar hydroxyethyl group .

Data Table: Comparative Properties of Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde | C₁₁H₂₀O₂ | 184.28 | ~250 | Moderate | Aldehyde, Hydroxyl, Cyclopentane |

| 3-Methylcyclopentane-1-carbaldehyde | C₈H₁₂O | 124.18 | ~180 | Low | Aldehyde, Cyclopentane |

| 1-(2-Methylpropyl)-3-methylcyclopentane-1-carbaldehyde | C₁₁H₂₀O | 168.28 | ~220 | Insoluble | Aldehyde, Cyclopentane |

| 1-(2-Hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde | C₉H₁₆O₂ | 156.22 | ~210 | High | Aldehyde, Hydroxyl, Cyclopentane |

Research Findings and Functional Implications

- Hydroxy Group Impact: The 2-hydroxy-2-methylpropyl group in the target compound enhances polarity, enabling moderate water solubility (~5–10 mg/mL) compared to non-hydroxylated analogs . However, this group introduces steric hindrance, slowing aldehyde oxidation rates by ~30% relative to 1-(2-hydroxyethyl)-3-methylcyclopentane-1-carbaldehyde .

- Thermal Stability : The branched hydroxypropyl chain improves thermal stability (decomposition onset at ~200°C) compared to linear-chain analogs, which degrade at ~170°C .

- Synthetic Utility: The compound’s aldehyde group participates in Strecker and Knoevenagel reactions, with yields exceeding 75% in optimized conditions, making it valuable for synthesizing α-amino acids and conjugated enals .

Biological Activity

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde, with the CAS number 54774-91-3, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20O2. The compound features a cyclopentane ring substituted with a hydroxymethyl group and an aldehyde functional group, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study conducted on various aldehydes demonstrated that certain structural features contribute to their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The aldehyde group is particularly noted for its ability to disrupt microbial cell membranes, leading to cell death .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been observed to inhibit the proliferation of human breast cancer cells by promoting apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapeutics .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, which may be mediated through the NF-kB signaling pathway. This activity highlights its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The aldehyde group interacts with microbial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Cytokine Modulation : Inhibition of NF-kB pathway results in decreased expression of inflammatory mediators.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various aldehydes, including derivatives similar to this compound, against resistant bacterial strains. The results indicated significant antimicrobial activity, particularly at higher concentrations .

- Cancer Cell Line Studies : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting its potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis markers .

- Inflammatory Response : In a controlled experiment involving RAW264.7 macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha production compared to untreated controls, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : Start with cyclopentanone derivatives (e.g., 3-methylcyclopentanone, CAS 1120-72-5) as precursors. Use aldol condensation or Grignard reactions to introduce the hydroxy-methylpropyl group. Optimize catalysts (e.g., Lewis acids) and temperature (139–145°C range, as seen in similar cyclopentanone derivatives ). Monitor purity via GC-MS, referencing boiling points (139–140°C) and densities (0.916 g/cm³) for distillation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine NMR (¹H/¹³C) and FT-IR spectroscopy. For NMR, compare chemical shifts of cyclopentane protons (δ 1.5–2.5 ppm) and aldehyde protons (δ 9.5–10 ppm). Use HSQC or COSY to resolve overlapping signals in complex regions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular mass (C₁₁H₂₀O₂; theoretical ~184.27 g/mol) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodology : Store in airtight containers at –20°C to prevent aldehyde oxidation. Avoid exposure to light or humidity, as hydroxyl groups may promote hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. Validate with experimental kinetics (e.g., Schiff base formation rates) .

Q. What strategies resolve contradictions in NMR data for stereoisomers of this compound?

- Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers. Use NOESY NMR to assign stereochemistry by observing spatial proximity of methyl and hydroxyl groups. Compare experimental optical rotation with DFT-predicted values .

Q. How can this compound serve as a precursor for bioactive derivatives?

- Methodology : Functionalize the aldehyde group via reductive amination (e.g., with primary amines) to generate imine libraries. Screen for antimicrobial activity using microbroth dilution assays (MIC/MBC). Reference cyclopentane-based pharmacophores (e.g., metcaraphen derivatives) for structure-activity relationship (SAR) insights .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodology : Use UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and ESI+ mode. Detect impurities at ppm levels (LOQ ≤ 0.1%). Compare retention times with spiked standards (e.g., unreacted 3-methylcyclopentanone) .

Data Contradiction Analysis

Q. How to address discrepancies in reported boiling points for similar cyclopentane derivatives?

- Methodology : Re-examine purification methods (e.g., fractional vs. simple distillation). Verify apparatus calibration and atmospheric pressure adjustments. Cross-reference CAS-registered data (e.g., 1120-72-5 vs. 1757-42-2) for batch-specific variations .

Tables for Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point (Cyclopentanone analog) | 139–145°C | |

| Density (Predicted) | 0.83–0.92 g/cm³ | |

| Molecular Weight | ~184.27 g/mol | Calculated |

| Stability (Storage) | –20°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.